N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with an ethoxyphenyl group and a carboxamide group, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2-ethoxyphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various halogenating agents, nucleophiles; reactions conducted in polar or non-polar solvents depending on the desired substitution.
Major Products Formed
Scientific Research Applications
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Shares structural similarities but differs in its functional groups and overall reactivity.
Z-3N(2-ethoxyphenyl)-2-N’(2-ethoxyphenyl)-imino-thiazolidin-4-one: Another compound with an ethoxyphenyl group, but with distinct chemical properties and applications.
Uniqueness
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications. Its pyrazole ring and carboxamide group make it particularly valuable in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)15-14(18)11-9-17(3)16-10(11)2/h5-9H,4H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEVMVIILBXZIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.